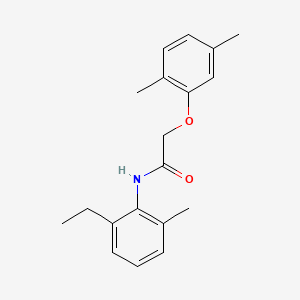
2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as A-769662, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. In
Wirkmechanismus
A-769662 is a potent activator of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, a key regulator of cellular energy homeostasis. This compound is activated in response to a decrease in cellular energy levels, such as during exercise or calorie restriction. Once activated, this compound promotes energy production by increasing glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes such as protein synthesis. A-769662 activates this compound by binding to the allosteric site on the γ-subunit of the enzyme, leading to conformational changes that enhance its activity.
Biochemical and Physiological Effects:
A-769662 has been shown to have a range of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity. It has also been shown to reduce body weight and adiposity in obese mice, likely through increased energy expenditure and decreased food intake. Additionally, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo, likely through the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
A-769662 has several advantages for use in lab experiments. It is a potent and specific activator of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, making it a useful tool for studying the role of this compound in cellular physiology. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, A-769662 has some limitations. It is not a natural activator of this compound, and its effects on cellular physiology may not fully reflect those of endogenous activators. Additionally, A-769662 has been shown to have off-target effects on other enzymes, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on A-769662. One area of interest is the development of more potent and specific activators of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. Another area of interest is the investigation of the effects of A-769662 on other physiological processes, such as inflammation and autophagy. Additionally, the potential therapeutic applications of A-769662, particularly in the treatment of type 2 diabetes and cancer, warrant further investigation.
Synthesemethoden
A-769662 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,5-dimethylphenol with 2-ethyl-6-methylphenylacetyl chloride in the presence of a base, followed by the reaction of the resulting product with N,N-dimethylacetamide. The final product is purified using column chromatography to obtain pure A-769662. The synthesis of A-769662 has been well-established in the literature and can be easily replicated in the laboratory.
Wissenschaftliche Forschungsanwendungen
A-769662 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-diabetic, anti-obesity, and anti-cancer properties. A-769662 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a promising candidate for the treatment of type 2 diabetes. It has also been shown to reduce body weight and adiposity in obese mice, making it a potential treatment for obesity. Additionally, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-16-8-6-7-15(4)19(16)20-18(21)12-22-17-11-13(2)9-10-14(17)3/h6-11H,5,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMZILMODQDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315712-88-0 |
Source


|
| Record name | 2-(2,5-DIMETHYLPHENOXY)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



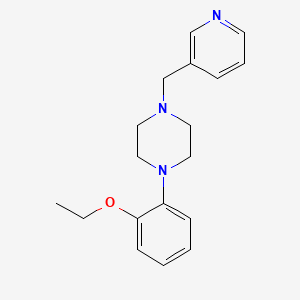

![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
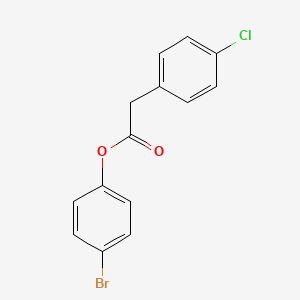
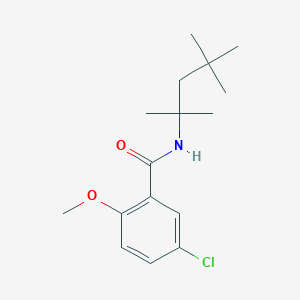


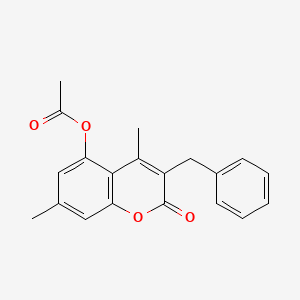
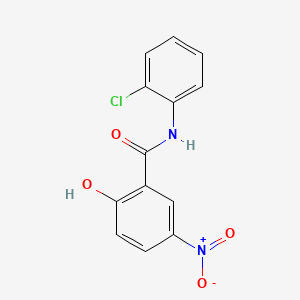
![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)